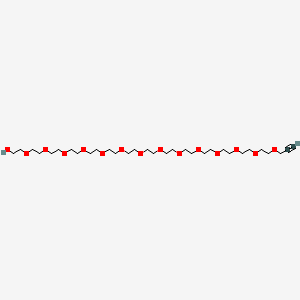
Bet-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bet-IN-16 is a bromodomain and extra-terminal (BET) inhibitor that demonstrates significant anticancer activity. It is particularly effective in impeding the growth of prostate cancer cells, with half-maximal inhibitory concentration (IC50) values of 0.043 μM for LNCaP cells and 0.034 μM for 22Rv1 cells . This compound is used primarily for research purposes and is not intended for human consumption .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to construct the bromodomain inhibitor scaffold .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification, and quality control to ensure the compound meets the required specifications for research use .
化学反応の分析
Types of Reactions
Bet-IN-16 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and analogs that retain the core bromodomain inhibitor structure. These products are often used to study the structure-activity relationship and optimize the compound’s efficacy .
科学的研究の応用
Bet-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on gene expression.
Biology: Employed in cellular assays to investigate the role of BET proteins in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in prostate cancer research.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds .
作用機序
Bet-IN-16 exerts its effects by inhibiting the bromodomain and extra-terminal (BET) proteins, specifically BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, facilitating the transcription of genes involved in cancer progression. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of oncogenic genes, leading to reduced cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
BMS-986158: A potent BET inhibitor evaluated in clinical trials for its anticancer activity.
I-BET151: A selective BET inhibitor with demonstrated efficacy in preclinical cancer models.
Uniqueness of Bet-IN-16
This compound is unique due to its high potency and selectivity for BET proteins, particularly in prostate cancer cells. Its low IC50 values indicate strong inhibitory effects at low concentrations, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C31H25N5O3 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38) |
InChIキー |
LLUTURRCWNCHPC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


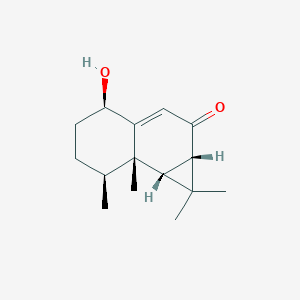
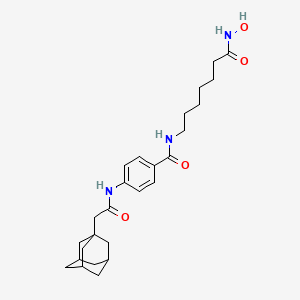


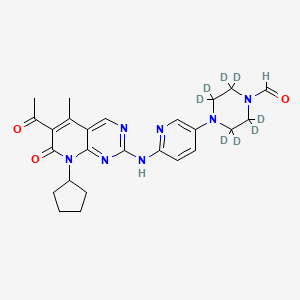

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)


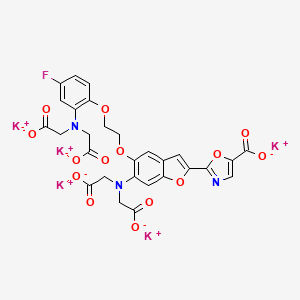
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)

